molecular formula C6H6BrNO2S B2545862 5-Bromo-isothiazole-3-carboxylic acid ethyl ester CAS No. 1049730-13-3

5-Bromo-isothiazole-3-carboxylic acid ethyl ester

Cat. No.: B2545862
CAS No.: 1049730-13-3
M. Wt: 236.08
InChI Key: FLQHQYQPUQQGER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-isothiazole-3-carboxylic acid ethyl ester is a chemical compound with the molecular formula C6H6BrNO2S. It is an off-white solid with a molecular weight of 236.09 g/mol . This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-isothiazole-3-carboxylic acid ethyl ester typically involves the bromination of isothiazole-3-carboxylic acid ethyl ester. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the 5-position of the isothiazole ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-isothiazole-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-isothiazole-3-carboxylic acid ethyl ester is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-isothiazole-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom at the 5-position can participate in various binding interactions, enhancing the compound’s affinity for its target. The isothiazole ring provides a stable scaffold that can modulate the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-isothiazole-3-carboxylic acid ethyl ester
  • 5-Fluoro-isothiazole-3-carboxylic acid ethyl ester
  • 5-Iodo-isothiazole-3-carboxylic acid ethyl ester

Uniqueness

5-Bromo-isothiazole-3-carboxylic acid ethyl ester is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s interactions with molecular targets, making it a valuable tool in various research applications .

Properties

IUPAC Name

ethyl 5-bromo-1,2-thiazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2S/c1-2-10-6(9)4-3-5(7)11-8-4/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLQHQYQPUQQGER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NSC(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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